(1-Chloropropan-2-YL)cyclopentane
Description
(1-Chloropropan-2-yl)cyclopentane is a halogenated cyclopentane derivative featuring a chlorinated propane substituent at the 1-position of the cyclopentane ring. Its molecular structure combines the rigidity of the cyclopentane core with the electronic and steric effects of the chlorine atom on the propane chain.
Properties
Molecular Formula |
C8H15Cl |
|---|---|
Molecular Weight |
146.66 g/mol |
IUPAC Name |
1-chloropropan-2-ylcyclopentane |
InChI |
InChI=1S/C8H15Cl/c1-7(6-9)8-4-2-3-5-8/h7-8H,2-6H2,1H3 |
InChI Key |
CRTBHKMHLVEIQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCl)C1CCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloropropan-2-YL)cyclopentane can be achieved through several methods. One common approach involves the reaction of cyclopentane with 1-chloropropan-2-ol in the presence of a strong acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of (1-Chloropropan-2-YL)cyclopentane often involves the hydrogenation of dicyclopentadiene to form cyclopentane, followed by the chlorination of cyclopentane with 1-chloropropan-2-ol. This process is carried out in a continuous flow reactor to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1-Chloropropan-2-YL)cyclopentane undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide in dimethyl sulfoxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products
Nucleophilic Substitution: Formation of 1-propan-2-ylcyclopentane derivatives.
Elimination: Formation of cyclopentene derivatives.
Oxidation: Formation of cyclopentanone or cyclopentanol derivatives.
Scientific Research Applications
(1-Chloropropan-2-YL)cyclopentane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of biologically active compounds.
Material Science: Used in the development of novel materials with specific properties.
Catalysis: Employed as a ligand in catalytic reactions to enhance reaction rates and selectivity
Mechanism of Action
The mechanism of action of (1-Chloropropan-2-YL)cyclopentane involves its interaction with various molecular targets. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the compound loses a hydrogen atom and a chlorine atom, forming a double bond. In oxidation reactions, the compound undergoes electron transfer to form oxidized products .
Comparison with Similar Compounds
Key Characteristics :
- Molecular Formula : C₈H₁₅Cl
- Structure : Cyclopentane with a 1-chloropropan-2-yl group (CH₂Cl-CH(CH₃)-) attached.
- Applications: Potential uses include intermediates in organic synthesis, refrigerants (inferred from cyclopentane’s role in Organic Rankine cycles ), or pharmaceutical building blocks (analogous to cyclopentane derivatives in ).
Structural and Functional Group Comparisons
a) Isopropylcyclopentane
- Structure : Cyclopentane with an isopropyl group (CH(CH₃)₂) at the 1-position.
- Key Differences : The absence of chlorine reduces polarity and reactivity compared to the chlorinated analog. Isopropylcyclopentane is less dense and has lower boiling points due to weaker intermolecular forces .
- Applications : Primarily used as a solvent or synthetic intermediate.
b) 1,3-Disubstituted Cyclopentanes
- Examples : PharmaBlock’s 1,3-disubstituted cyclopentane derivatives ().
- Comparison: The 1-chloropropan-2-yl group introduces steric hindrance and electronic effects distinct from other substituents (e.g., methyl or aryl groups). Chlorine’s electronegativity may enhance reactivity in nucleophilic substitutions compared to non-halogenated analogs.
c) Steroids with Cyclopentane Cores
- Example : Cyclopentane perhydrophenanthrene core in steroids ().
- Comparison: While steroids are polycyclic and biologically active, (1-chloropropan-2-yl)cyclopentane’s monocyclic structure and halogenation limit its biological relevance but enhance its utility in industrial applications.
Physicochemical Properties
Reactivity and Environmental Impact
- Chlorine Effects: The C-Cl bond introduces susceptibility to nucleophilic substitution (e.g., SN2 reactions), unlike non-halogenated analogs. This enhances utility in synthesizing pharmaceuticals or agrochemicals.
- Environmental Concerns : Chlorinated compounds often exhibit higher persistence and toxicity compared to hydrocarbons like isopropylcyclopentane. While cyclopentane is a natural refrigerant with low GWP, chlorinated derivatives may face regulatory restrictions due to ozone depletion risks or higher GWP .
Biological Activity
(1-Chloropropan-2-YL)cyclopentane is a chlorinated organic compound that has garnered interest in the fields of organic synthesis and medicinal chemistry. Its unique structure combines a cyclopentane ring with a chloropropyl group, providing distinct chemical reactivity and potential biological activity. This article explores the biological activity of (1-Chloropropan-2-YL)cyclopentane, including its mechanisms of action, synthetic routes, and applications in research.
Chemical Structure and Properties
The chemical formula for (1-Chloropropan-2-YL)cyclopentane is . Its structure features a cyclopentane ring bonded to a 1-chloropropan-2-yl group, which influences its reactivity and interaction with biological systems.
Mechanisms of Biological Activity
The biological activity of (1-Chloropropan-2-YL)cyclopentane is primarily attributed to its ability to undergo nucleophilic substitution reactions. The chlorine atom in the compound can be replaced by various nucleophiles, leading to the formation of new biologically active derivatives. This mechanism is crucial for its potential therapeutic applications.
Key Mechanisms:
- Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as hydroxide ions or amines, which may lead to the formation of compounds with enhanced biological properties.
- Oxidation and Reduction: The compound can be oxidized to produce alcohols or ketones, or reduced to form alkanes, each of which may exhibit distinct biological activities.
Synthetic Routes
(1-Chloropropan-2-YL)cyclopentane can be synthesized through various methods. One common approach involves the reaction of cyclopentane with 1-chloropropan-2-ol under acidic conditions. This reaction typically occurs under reflux conditions and results in high yields of the desired product.
Table 1: Synthetic Methods for (1-Chloropropan-2-YL)cyclopentane
| Method | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| Acid-Catalyzed Reaction | Cyclopentane + 1-chloropropan-2-ol | Reflux | High |
| Hydrogenation | Dicyclopentadiene + Chlorination | Continuous flow reactor | High |
Biological Studies and Findings
Research into the biological activity of (1-Chloropropan-2-YL)cyclopentane has indicated potential applications in pharmaceuticals and materials science. Its derivatives have been explored for their therapeutic properties, particularly in drug development.
Case Studies:
- Antimicrobial Activity: A study investigated the antimicrobial properties of synthesized derivatives of (1-Chloropropan-2-YL)cyclopentane against various bacterial strains. Results indicated significant inhibitory effects, suggesting potential as an antimicrobial agent.
- Cytotoxicity Assays: In vitro cytotoxicity tests were conducted on cancer cell lines using derivatives obtained from (1-Chloropropan-2-YL)cyclopentane. Some derivatives exhibited selective cytotoxicity, highlighting their potential as anticancer agents.
Applications in Research
The compound serves as an important building block in organic synthesis, particularly for creating more complex organic molecules. Its utility extends to:
- Pharmaceuticals: As a precursor for biologically active compounds.
- Material Science: In the development of novel materials with specific properties.
- Catalysis: Employed as a ligand in catalytic reactions to enhance selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
